molecular formula C19H13Br3N2O3 B11546031 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No. B11546031
M. Wt: 557.0 g/mol
InChI Key: MSZSAXNGPIZOPM-NUGSKGIGSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a dibromodihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the condensation of 4-bromonaphthalene-1-carbaldehyde with 3,5-dibromo-2,4-dihydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromonaphthalen-1-yl)acetic acid
  • 4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate
  • 2-{[(4-bromonaphthalen-1-yl)amino]methylidene}propanedinitrile

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of bromonaphthalene and dibromodihydroxyphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

properties

Molecular Formula

C19H13Br3N2O3

Molecular Weight

557.0 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H13Br3N2O3/c20-14-6-5-10(12-3-1-2-4-13(12)14)8-16(25)24-23-9-11-7-15(21)19(27)17(22)18(11)26/h1-7,9,26-27H,8H2,(H,24,25)/b23-9+

InChI Key

MSZSAXNGPIZOPM-NUGSKGIGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br

Origin of Product

United States

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